2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethan-1-ol dihydrochloride
Overview
Description
2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethan-1-ol dihydrochloride is a chemical compound with the molecular formula C13H22Cl2N2O2. It is known for its potential therapeutic applications, particularly as a ligand for alpha1-adrenergic receptors. This compound is of interest in various fields, including medicinal chemistry and pharmacology, due to its unique structure and properties .
Mechanism of Action
Target of Action
The primary target of 2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethan-1-ol dihydrochloride is the alpha1-adrenergic receptor (α1-AR) . This receptor is a class of G-protein-coupled receptors (GPCRs) and has three different subtypes: α1A-, α1B-, and α1D-ARs . The primary function of AR is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its target, the α1-AR, by acting as a ligand . This interaction can lead to the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders . The compound shows alpha1-adrenergic affinity in the range from 22 nM to 250 nM .
Biochemical Pathways
The interaction of the compound with the α1-AR affects the adrenergic signaling pathway . This pathway is associated with numerous neurodegenerative and psychiatric conditions . The endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine, are also targets for α1-ARs .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibited an acceptable pharmacokinetic profile .
Result of Action
The result of the compound’s action is primarily observed at the molecular and cellular level. The interaction with the α1-AR leads to changes in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . This can have therapeutic effects in the treatment of various disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethan-1-ol dihydrochloride typically involves the reaction of 2-methoxyphenylpiperazine with ethylene oxide. The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol or methanol. The product is then purified through recrystallization or other purification techniques to obtain the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The final product is typically subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethan-1-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted piperazine derivatives .
Scientific Research Applications
2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethan-1-ol dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological receptors, particularly alpha1-adrenergic receptors.
Medicine: It has potential therapeutic applications in treating conditions such as hypertension, cardiac arrhythmias, and depression.
Industry: The compound is used in the development of pharmaceuticals and other chemical products
Comparison with Similar Compounds
Similar Compounds
Trazodone: An antidepressant that also acts on alpha1-adrenergic receptors.
Naftopidil: Used to treat benign prostatic hyperplasia by targeting alpha1-adrenergic receptors.
Urapidil: An antihypertensive agent that acts on the same receptor family.
Uniqueness
2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethan-1-ol dihydrochloride is unique due to its specific structure, which allows for selective binding to alpha1-adrenergic receptors. This selectivity makes it a valuable compound for developing targeted therapies with potentially fewer side effects compared to less selective agents .
Properties
IUPAC Name |
2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanol;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2.2ClH/c1-17-13-5-3-2-4-12(13)15-8-6-14(7-9-15)10-11-16;;/h2-5,16H,6-11H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWONCLGFKLZVPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCO.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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